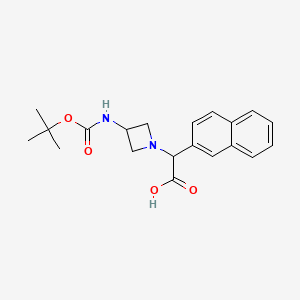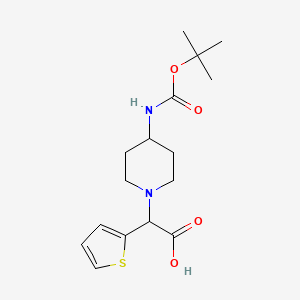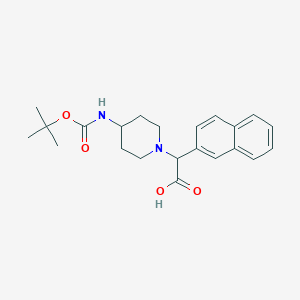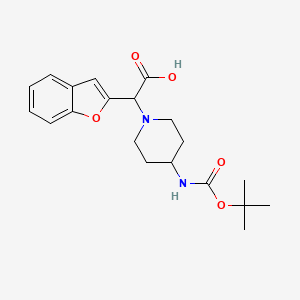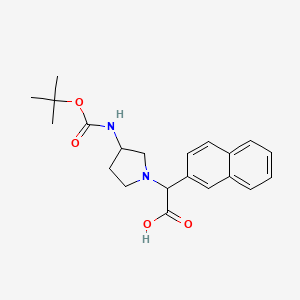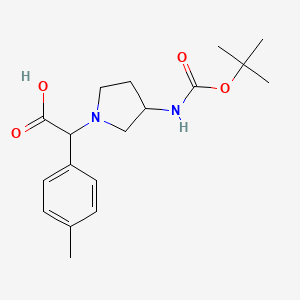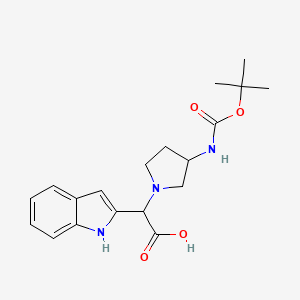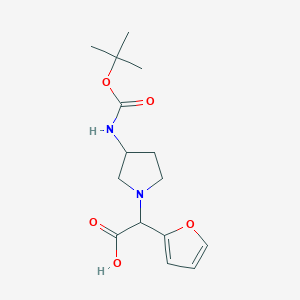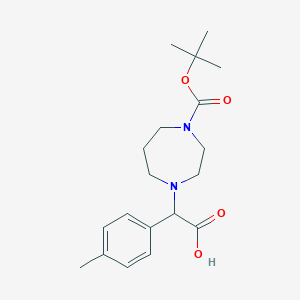
2-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)-2-(p-tolyl)acetic acid
Overview
Description
2-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)-2-(p-tolyl)acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-Diazepine and has a complex molecular structure that makes it ideal for use in scientific research.
Mechanism of Action
The mechanism of action of Boc-Diazepine is not fully understood. However, it is believed that the compound interacts with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Boc-Diazepine has been shown to have various biochemical and physiological effects. It has been found to enhance the activity of certain enzymes, such as proteases, and modulate the activity of certain ion channels. Boc-Diazepine has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of Boc-Diazepine is its complex molecular structure, which makes it ideal for use in scientific research. The compound is also relatively easy to synthesize and purify. However, one of the limitations of Boc-Diazepine is its high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of Boc-Diazepine in scientific research. One potential application is in the development of novel drugs for the treatment of various diseases, including cancer and inflammation. Boc-Diazepine can also be used as a tool for studying the structure and function of specific proteins and enzymes. Additionally, the synthesis of new diazepine derivatives using Boc-Diazepine as a precursor may lead to the discovery of new compounds with unique properties.
Conclusion:
In conclusion, Boc-Diazepine is a complex chemical compound that has potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use, the compound has several advantages that make it an ideal tool for scientific research. Future research on Boc-Diazepine may lead to the development of new drugs and the discovery of new properties of this unique compound.
Scientific Research Applications
Boc-Diazepine has several potential applications in scientific research. It can be used as a building block for the synthesis of various compounds, including peptides and peptidomimetics. Boc-Diazepine is also used as a precursor for the synthesis of other diazepine derivatives, which have potential applications in drug discovery.
properties
IUPAC Name |
2-(4-methylphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-14-6-8-15(9-7-14)16(17(22)23)20-10-5-11-21(13-12-20)18(24)25-19(2,3)4/h6-9,16H,5,10-13H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBXOAJVHOMJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)N2CCCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)-2-(p-tolyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



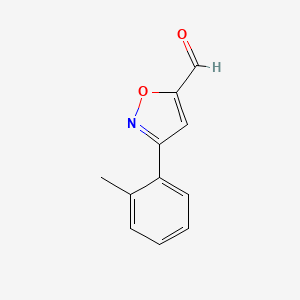
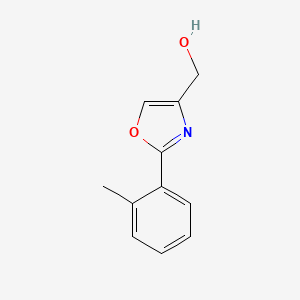
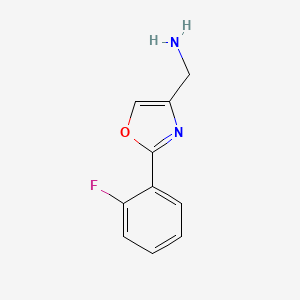
![2-Phenyl-2,7-diaza-spiro[4.4]nonane](/img/structure/B3293359.png)
